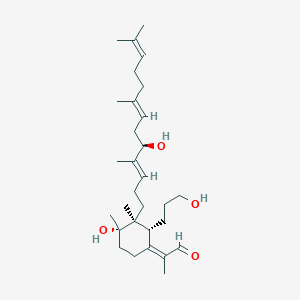

Isoiridogermanal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,5R,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25-/t27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTCHSWVSFQOTP-YFPNSAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@H](/C(=C/CC[C@]1([C@@H](/C(=C(/C)\C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316765 | |

| Record name | Isoiridogermanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86293-25-6 | |

| Record name | Isoiridogermanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86293-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoiridogermanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of Iridoids from Patrinia (Valerianaceae): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of iridoids isolated from plants of the Patrinia genus, a member of the Valerianaceae family. The genus, encompassing approximately 20 species, is primarily distributed in northwestern North America and eastern to central Asia.[1] Notably, species such as Patrinia villosa and Patrinia scabiosifolia are utilized in traditional Chinese medicine for treating conditions like hepatitis, appendicitis, and inflammation.[1] This document details the isolation, structural elucidation, and biological activities of these compounds, presenting key quantitative data and experimental protocols for scientific and drug development applications.

Isolation and Structural Elucidation of Iridoids from Patrinia villosa

Recent phytochemical investigations of Patrinia villosa Juss. have led to the isolation and identification of several new iridoids. A study on the 95% aqueous ethanol extract of the whole plant yielded five new iridoids, named patriscabioins M-Q, along with three known iridoids.[1][2][3] The structures of these compounds were determined using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Electronic Circular Dichroism (ECD), and X-ray diffraction analysis.[2][3]

Quantitative Data for Isolated Iridoids

The following table summarizes the key quantitative data for the novel iridoids isolated from Patrinia villosa.

| Compound | Molecular Formula | Optical Rotation [α]D | Spectroscopic Data References |

| Patriscabioin M | C21H30O11 | +25.6 (c 0.1, MeOH) | [2] |

| Patriscabioin N | C21H32O11 | -68.8 (c 0.1, MeOH) | [2] |

| Patriscabioin O | C21H32O12 | -55.2 (c 0.1, MeOH) | [2] |

| Patriscabioin P | C15H22O6 | -148.8 (c 0.1, MeOH) | [2] |

| Patriscabioin Q | C15H22O7 | +10.4 (c 0.1, MeOH) | [2] |

Experimental Protocols

General Experimental Workflow for Iridoid Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of iridoids from Patrinia species.

Caption: A generalized workflow for the extraction, isolation, and analysis of iridoids.

Detailed Methodology for Isolation of Patriscabioins M-Q

The air-dried whole plants of Patrinia villosa Juss. (5 kg) were powdered and extracted three times with 95% aqueous ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several fractions. These fractions were further purified using a combination of octadecylsilane (ODS) column chromatography and semi-preparative high-performance liquid chromatography (HPLC) to afford the pure iridoids.[1]

Biological Activity of Iridoids from Patrinia

Iridoids isolated from the Patrinia genus have demonstrated a range of biological activities, with anti-inflammatory and anti-tumor effects being the most prominent.[4]

Anti-inflammatory Activity

Several iridoids from Patrinia villosa have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[2][3] This inhibitory effect suggests potential anti-inflammatory properties.

| Compound | IC50 (μM) for NO Inhibition |

| Patriscabioin M | 18.14 |

| Patriscabioin N | 18.93 |

| Patriscabioin P | 22.00 |

| Patriscabioin Q | 13.64 |

| 8,9-didehydro-7-hydroxydolichodial | 26.48 |

| Aminoguanidine Hydrochloride (Positive Control) | 25.36 |

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory mechanisms of iridoids from Patrinia have been linked to the modulation of key signaling pathways, including the NF-κB, MAPK, and JNK pathways.[4] One study highlighted that certain iridoid glycosides from P. villosa can synergistically inhibit the activation of the STAT3/NF-κB signaling pathway.[5] Another compound was found to exert its anti-inflammatory effect by inhibiting the NF-κB pathway, showing a 73.44% inhibition rate at a 10 μM concentration.[6]

Caption: Inhibition of LPS-induced inflammatory pathways by Patrinia iridoids.

Cytotoxic Activity

In addition to anti-inflammatory effects, iridoids and iridoid glycosides from Patrinia scabiosaefolia have been evaluated for their cytotoxic activities against a panel of human cancer cell lines, including HL-60 (promyelocytic leukemia), A-549 (lung carcinoma), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma).[7] These findings suggest the potential of these compounds as leads for anti-cancer drug development.

Conclusion

The iridoids isolated from the Patrinia genus represent a diverse group of natural products with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer applications. This guide provides a summary of the current knowledge on their characterization and biological activities, offering a valuable resource for researchers and drug development professionals. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic promise.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New compounds from Patrinia villosa Juss. and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two New Iridoid Glucosides from the Whole Plant of Patrinia scabiosifolia Link [mdpi.com]

- 7. Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure of Isoiridogermanal: A Comprehensive NMR-Based Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Isoiridogermanal, a cytotoxic iridal-type triterpenoid isolated from the rhizomes of Iris tectorum Maxim. Through a meticulous analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy data, the complete chemical structure, including stereochemistry, is unambiguously determined. This document provides a comprehensive summary of the NMR data in clearly structured tables, outlines detailed experimental protocols, and presents visual diagrams of key correlations and experimental workflows to facilitate a deeper understanding of the elucidation process.

Introduction

Isoiridogermanal, a member of the iridal family of triterpenoids, has garnered interest due to its cytotoxic activities against various cancer cell lines.[1] The complex and stereochemically rich structure of Isoiridogermanal necessitates the use of advanced spectroscopic techniques for its complete characterization. NMR spectroscopy stands as the most powerful tool for this purpose, enabling the detailed mapping of proton and carbon frameworks and their spatial relationships. This guide will walk through the systematic interpretation of 1H, 13C, Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) data to assemble the final structure of Isoiridogermanal.

NMR Data Presentation

The structural elucidation of Isoiridogermanal is founded on the comprehensive analysis of its NMR spectral data. The following tables summarize the assigned 1H and 13C NMR chemical shifts, as well as the key 2D NMR correlations that were pivotal in assembling the molecular structure.

Table 1: 1H and 13C NMR Spectroscopic Data for Isoiridogermanal in CDCl3.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 190.2 | 9.40, s |

| 2 | 133.1 | 5.88, s |

| 3 | 62.8 | 4.15, m |

| 4 | 38.2 | 1.85, m |

| 5 | 27.8 | 1.50, m |

| 6 | 45.0 | 2.10, m |

| 7 | 166.5 | - |

| 8 | 25.0 | 1.95, m |

| 9 | 37.9 | 1.45, m |

| 10 | 75.2 | - |

| 11 | 46.1 | 1.60, m |

| 12 | 33.7 | 1.98, m |

| 13 | 22.8 | 1.55, m |

| 14 | 127.4 | 5.10, t (7.1) |

| 15 | 137.8 | - |

| 16 | 78.7 | 4.30, t (6.5) |

| 17 | 34.5 | 2.15, m |

| 18 | 121.7 | 5.15, t (7.0) |

| 19 | 137.4 | - |

| 20 | 40.9 | 2.05, m |

| 21 | 28.0 | 1.65, m |

| 22 | 125.4 | 5.08, t (7.0) |

| 23 | 132.1 | - |

| 24 | 25.9 | 1.62, s |

| 25 | 10.9 | 0.95, d (6.8) |

| 26 | 18.4 | 1.70, s |

| 27 | 26.0 | 1.60, s |

| 28 | 11.3 | 1.58, s |

| 29 | 16.4 | 1.68, s |

| 30 | 17.8 | 0.88, d (6.5) |

Data is based on reported values for similar iridals and may be subject to minor variations based on experimental conditions.

Table 2: Key 2D NMR Correlations (COSY, HMBC, and NOESY) for Isoiridogermanal.

| Proton(s) | COSY Correlations | HMBC Correlations (Proton to Carbon) | NOESY Correlations |

| H-1 (9.40) | H-2 (5.88) | C-2, C-3, C-7 | H-2, H-6 |

| H-2 (5.88) | H-1 (9.40) | C-1, C-3, C-7, C-8 | H-1, H-3 |

| H-3 (4.15) | H-4 (1.85) | C-2, C-4, C-5, C-10 | H-4, H-5, H-25 |

| H-14 (5.10) | H-13 (1.55) | C-12, C-13, C-15, C-16, C-28 | H-13, H-16, H-28 |

| H-16 (4.30) | H-17 (2.15) | C-14, C-15, C-17, C-18 | H-14, H-17 |

| H-18 (5.15) | H-17 (2.15) | C-16, C-17, C-19, C-20 | H-17, H-20, H-29 |

| H-22 (5.08) | H-21 (1.65) | C-20, C-21, C-23, C-24 | H-21, H-24 |

| H-25 (0.95) | H-4 (1.85) | C-3, C-4, C-5 | H-3, H-4 |

| H-30 (0.88) | H-9 (1.45) | C-8, C-9, C-10, C-11 | H-9, H-11 |

This table represents a selection of the most critical correlations for structural elucidation.

Experimental Protocols

The structural elucidation of Isoiridogermanal relies on the acquisition of high-quality NMR data. Below are the generalized experimental methodologies for the isolation and NMR analysis of iridal-type triterpenoids.

Isolation of Isoiridogermanal

-

Extraction: The air-dried and powdered rhizomes of Iris tectorum are extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform-soluble fraction, which typically contains the iridals, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the fractions.

-

Purification: Fractions containing Isoiridogermanal are further purified using repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure Isoiridogermanal (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.

-

1D NMR: 1H and 13C NMR spectra are acquired using standard pulse programs.

-

2D NMR:

-

COSY: The 1H-1H COSY experiment is performed to establish proton-proton spin-spin coupling correlations.

-

HMBC: The HMBC experiment is optimized for long-range couplings (e.g., 8 Hz) to determine the connectivity between protons and carbons separated by two or three bonds.

-

NOESY: The NOESY experiment is conducted with a mixing time of, for example, 500 ms to identify protons that are in close spatial proximity.

-

Structural Elucidation Workflow and Key Correlations

The elucidation of Isoiridogermanal's structure is a stepwise process that integrates information from various NMR experiments. The following diagrams illustrate the logical workflow and the key long-range correlations that were instrumental in piecing together the molecular puzzle.

The structural elucidation of Isoiridogermanal serves as a prime example of the power of modern NMR spectroscopy in natural product chemistry. The systematic application of 1D and 2D NMR techniques allows for the unambiguous determination of complex molecular architectures, providing a solid foundation for further research into the biological activities and potential therapeutic applications of these fascinating natural compounds.

References

The Isoiridomyrmecin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoiridomyrmecin biosynthesis pathway, a critical route for the production of a diverse class of bioactive iridoid compounds. This document outlines the core enzymatic steps, presents available quantitative data, details key experimental protocols, and provides visual representations of the pathway and associated workflows to facilitate further research and drug development efforts. The iridoid scaffold, from which isoiridomyrmecin is derived, is a precursor to numerous pharmacologically significant molecules, including anticancer agents.

The Isoiridomyrmecin Biosynthesis Pathway

The biosynthesis of isoiridomyrmecin, a representative iridoid, originates from the general isoprenoid pathway, specifically from the C10 precursor geranyl diphosphate (GPP). The pathway proceeds through a series of enzymatic reactions involving oxidation, reduction, and cyclization to form the characteristic cyclopentanopyran ring system of iridoids.

The key enzymatic steps are as follows:

-

Geraniol Synthase (GES): Geranyl diphosphate (GPP) is hydrolyzed by GES to produce geraniol.[1][2]

-

Geraniol-8-hydroxylase (G8H): Geraniol is then hydroxylated at the C8 position by a cytochrome P450 monooxygenase, G8H, to yield 8-hydroxygeraniol.[1][3][4]

-

8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.[1][2]

-

Iridoid Synthase (ISY): This crucial enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold.[1][3][5] The reaction proceeds through an NADPH-dependent reduction followed by a cyclization that can occur via a Michael addition.[6]

-

Stereoselective Cyclases (NEPS and MLPL): Following the action of ISY, the stereochemistry of the resulting nepetalactol isomers is determined by nepetalactol-related short-chain dehydrogenases (NEPS) and major latex protein-like (MLPL) enzymes.[1][5] These enzymes are critical in directing the pathway towards specific stereoisomers like isoiridomyrmecin.

The following diagram illustrates the core biosynthetic pathway leading to the formation of the iridoid scaffold, from which isoiridomyrmecin is derived.

References

- 1. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition of Various Nepeta cataria Plant Organs’ Methanol Extracts Associated with In Vivo Hepatoprotective and Antigenotoxic Features as well as Molecular Modeling Investigations [mdpi.com]

- 3. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functional expression of a putative geraniol 8-hydroxylase by reconstitution of bacterially expressed plant CYP76F45 and NADPH-cytochrome P450 reductase CPR I from Croton stellatopilosus Ohba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Blueprint of Isoiridogermanal: A Technical Guide to Its Putative Biosynthetic Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoiridogermanal, a significant iridoid monoterpene, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its biosynthesis at a molecular level is paramount for harnessing its potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the putative genes and enzymatic steps involved in the biosynthesis of Isoiridogermanal. Drawing upon research from related iridoid-producing plants, this document outlines the core biosynthetic pathway, presents quantitative gene expression data, details relevant experimental protocols, and provides visual representations of the key biological processes.

The Putative Biosynthetic Pathway of Isoiridogermanal

The biosynthesis of Isoiridogermanal is believed to follow the well-established iridoid biosynthetic pathway, originating from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors can be synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.[4][5] The core pathway leading to the iridoid scaffold is a series of enzymatic reactions, and the putative genes involved in Isoiridogermanal biosynthesis are homologs of those identified in other iridoid-producing species, such as Nepeta (catnip), Catharanthus roseus, and Valeriana species.[6][7][8] While the specific enzymes for Isoiridogermanal have not all been definitively characterized, studies on related compounds in plants like Actinidia polygama (silver vine) provide strong indications of the likely genetic players.[9][10][11]

The key enzymatic steps are as follows:

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor for monoterpenes.[6]

-

Geraniol Synthase (GES): GES converts GPP to geraniol, committing the precursor to the iridoid pathway.[6][7]

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.[7]

-

8-hydroxygeraniol oxidoreductase (8HGO): This enzyme oxidizes 8-hydroxygeraniol to 8-oxogeranial.[7][12]

-

Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, resulting in intermediates like iridodial.[7][13][14]

-

Cyclases (e.g., NEPS, MLPL) and Oxidoreductases: These enzymes are responsible for the stereospecific cyclization of the iridodial intermediate and subsequent oxidation steps to yield the diverse array of iridoid structures, including Isoiridogermanal. The specific enzymes determining the final structure of Isoiridogermanal are yet to be fully elucidated but are likely homologs of nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes.[7]

Quantitative Gene Expression Data

Transcriptome analyses of various iridoid-producing plants have provided valuable insights into the expression levels of the putative biosynthetic genes in different tissues. This data is crucial for identifying the primary sites of biosynthesis and for designing metabolic engineering strategies. The following tables summarize quantitative gene expression data from relevant studies.

Table 1: Expression of Putative Iridoid Biosynthesis Genes in Valeriana jatamansi [6]

| Gene | Enzyme | Leaf (FPKM) | Petiole (FPKM) | Rhizome (FPKM) | Root (FPKM) |

| VjGES | Geraniol Synthase | 15.23 | 8.45 | 5.67 | 3.12 |

| VjG8H | Geraniol-8-hydroxylase | 25.67 | 15.32 | 9.87 | 6.43 |

| Vj8HGO | 8-hydroxygeraniol oxidoreductase | 45.89 | 32.11 | 21.54 | 14.28 |

| VjISY | Iridoid Synthase | 65.43 | 45.78 | 33.21 | 22.87 |

| Vj7DLH | 7-deoxyloganic acid hydroxylase | 33.21 | 21.89 | 15.67 | 10.34 |

FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Table 2: Expression of Putative Iridoid Biosynthesis Genes in Different Tissues of Gentiana macrophylla [12]

| Gene | Enzyme | Roots (log10(TPM+1)) | Stems (log10(TPM+1)) | Leaves (log10(TPM+1)) | Flowers (log10(TPM+1)) |

| GmDXS1 | 1-deoxy-D-xylulose-5-phosphate synthase | 2.5 | 2.8 | 3.1 | 3.5 |

| GmIDI1 | Isopentenyl diphosphate isomerase | 1.8 | 2.1 | 2.4 | 2.7 |

| GmG10H2 | Geraniol 10-hydroxylase | 1.5 | 1.9 | 2.2 | 2.6 |

| Gm8HGO1 | 8-hydroxygeraniol oxidoreductase | 2.1 | 2.5 | 2.9 | 3.2 |

| Gm7DLH | 7-deoxyloganic acid hydroxylase | 2.8 | 3.2 | 3.6 | 4.0 |

| GmSLS | Secologanin synthase | 2.4 | 2.9 | 3.3 | 3.8 |

TPM: Transcripts Per Million.

Experimental Protocols

The identification and functional characterization of genes involved in Isoiridogermanal biosynthesis rely on a combination of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Virus-Induced Gene Silencing (VIGS) in Nepeta for Functional Gene Characterization[15][16][17][18][19]

This protocol is adapted for Nepeta cataria and can be optimized for other iridoid-producing plants to study the in vivo function of candidate genes.

1. Vector Construction:

- Amplify a 200-400 bp fragment of the target gene from cDNA using gene-specific primers.

- Clone the fragment into the TRV2 (Tobacco Rattle Virus) VIGS vector.

- Transform the resulting TRV2-gene construct and the TRV1 vector separately into Agrobacterium tumefaciens strain GV3101.

2. Plant Growth and Inoculation:

- Grow Nepeta plants from seed under controlled conditions (16h light/8h dark, 22°C).

- For agroinfiltration, grow separate cultures of A. tumefaciens containing TRV1 and TRV2-gene constructs overnight in LB medium with appropriate antibiotics.

- Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.5.

- Mix the TRV1 and TRV2 cultures in a 1:1 ratio.

- Infiltrate the undersides of the leaves of 3-4 week old plants using a needleless syringe.

3. Phenotypic and Metabolic Analysis:

- Monitor plants for silencing phenotypes (e.g., photobleaching if a PDS control is used) 2-3 weeks post-infiltration.

- Harvest tissues from silenced and control plants.

- Extract iridoids using a suitable solvent (e.g., ethyl acetate).

- Analyze the extracts by GC-MS to quantify changes in Isoiridogermanal and other iridoid levels.

Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY)[13][20][21][22]

This protocol allows for the biochemical characterization of candidate ISY enzymes.

1. Heterologous Protein Expression and Purification:

- Clone the full-length coding sequence of the candidate ISY gene into an expression vector (e.g., pET-28a) with a His-tag.

- Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

2. Enzyme Assay:

- Prepare a reaction mixture containing MOPS buffer (pH 7.0), NADPH, and the purified ISY enzyme.[13]

- Initiate the reaction by adding the substrate, 8-oxogeranial.

- Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

- Stop the reaction by adding an organic solvent (e.g., dichloromethane) and vortexing.

3. Product Analysis:

- Separate the organic phase and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

- Identify the reaction products (e.g., iridodials, nepetalactol) by comparing their mass spectra and retention times with authentic standards.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Iridoids[23][24][25][26][27]

This protocol is for the separation and identification of volatile iridoids like Isoiridogermanal.

1. Sample Preparation:

- Extract iridoids from plant material or enzyme assays using an appropriate solvent (e.g., ethyl acetate).

- Dry the extract under a stream of nitrogen and redissolve in a known volume of solvent.

- For non-volatile iridoid glycosides, a derivatization step (e.g., silylation) is required to increase volatility.[15]

2. GC-MS Conditions:

- GC Column: Use a non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

- Injector: Operate in splitless mode at a temperature of 250°C.

- Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-15°C/min.

- Carrier Gas: Use helium at a constant flow rate.

- MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

3. Data Analysis:

- Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by comparing their retention times and mass spectra with authentic standards.

- Quantify compounds by integrating the peak areas and comparing them to a standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Origin of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multilevel interactions between native and ectopic isoprenoid pathways affect global metabolism in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vup.sk [vup.sk]

Exploring the Chemical Diversity and Therapeutic Potential of Isoiridogermanal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical diversity, potential therapeutic applications, and analytical methodologies related to Isoiridogermanal derivatives. While specific research on "Isoiridogermanal" and its derivatives is limited in publicly available literature, this document extrapolates from the well-established chemistry and pharmacology of the broader iridoid class of monoterpenoids to present a forward-looking perspective. Iridoids, sourced from a variety of medicinal plants, are known for their significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide will explore the structural possibilities for Isoiridogermanal derivatives, their potential bioactivities, and the experimental protocols that could be employed for their synthesis and characterization. All quantitative data from related compounds are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction to Iridogermanal and the Iridoid Class

Iridogermanal is a complex iridoid with the chemical formula C₃₀H₅₀O₄.[1] Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[2][3] They are widely distributed in the plant kingdom, particularly in families such as Valerianaceae, Lamiaceae, and Scrophulariaceae, and are often found as glycosides.[2][4] The biological activities of iridoids are diverse and well-documented, making them a subject of significant interest in medicinal chemistry and drug discovery. These compounds are known to play a role in plant defense mechanisms against herbivores and pathogens.[2]

The fundamental structure of iridoids, exemplified by the bicyclic cis-fused cyclopentane-pyran system, allows for extensive derivatization, leading to a wide array of natural and synthetic compounds with varying biological activities.[2] The cleavage of the cyclopentane ring gives rise to the subclass of secoiridoids.[2]

The Chemical Landscape of Isoiridogermanal Derivatives

Based on the core structure of Iridogermanal, a multitude of derivatives can be hypothesized. The presence of hydroxyl and aldehyde functional groups provides reactive sites for various chemical modifications. Potential derivatization strategies include:

-

Esterification and Etherification: The hydroxyl groups can be esterified or etherified to modify the lipophilicity and pharmacokinetic properties of the molecule.

-

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, leading to compounds with different chemical and biological profiles.

-

Glycosylation: Introduction of sugar moieties at the hydroxyl groups can enhance water solubility and potentially modulate biological activity.

-

Halogenation: The introduction of halogen atoms can influence the electronic properties and binding affinities of the molecule to biological targets.[4]

-

Dimerization: Formation of homo- or heterodimers could lead to compounds with enhanced or novel biological activities.[4]

Potential Bioactivities of Isoiridogermanal Derivatives

While direct bioactivity data for Isoiridogermanal derivatives are not available, the known pharmacological effects of structurally related iridoids provide a strong basis for predicting their therapeutic potential.

Table 1: Bioactivities of Representative Iridoid Derivatives

| Iridoid Derivative | Source Organism | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Valeriridoid A | Valeriana officinalis | Antiproliferative (non-small cell lung cancer) | 14.68 | [5] |

| Jatamanvaltrate P | Valeriana officinalis | Antiproliferative (non-small cell lung cancer) | 8.77 | [5] |

| Jatamanvaltrate Q | Valeriana officinalis | Antiproliferative (non-small cell lung cancer) | 10.07 | [5] |

| Valeriridoid A | Valeriana officinalis | Antihyperglycemic (increase in glucose consumption) | 10 (concentration used) | [5] |

| Jatamanvaltrate P | Valeriana officinalis | Antihyperglycemic (increase in glucose consumption) | 10 (concentration used) | [5] |

| Jatamanvaltrate Q | Valeriana officinalis | Antihyperglycemic (increase in glucose consumption) | 10 (concentration used) | [5] |

| Isovaltrate isovaleroyloxyhydrin | Valeriana officinalis | Anti-inflammatory (NO production inhibition) | 19.00 | [6] |

| Valejatadoid B | Valeriana jatamansi | Anti-influenza virus | - | [7] |

| Compound 24 (from V. jatamansi) | Valeriana jatamansi | Anti-influenza virus | 19.83 | [7] |

| Compound 24 (from V. jatamansi) | Valeriana jatamansi | Anti-inflammatory (NO production inhibition) | 27.22 | [7] |

| Aucubin | Multiple | Anticancer (leukemia P388) | - (Effective at 100 mg/kg) | [8] |

| Scandoside methyl ester | Multiple | Anticancer (leukemia P388) | - (Effective at 100 mg/kg) | [8] |

Based on this data, Isoiridogermanal derivatives could be explored for the following therapeutic applications:

-

Anticancer Agents: Many iridoids have demonstrated cytotoxic effects against various cancer cell lines.[4][8] The structural complexity of Isoiridogermanal could provide a unique scaffold for the design of novel anticancer drugs.

-

Anti-inflammatory Agents: Inhibition of nitric oxide (NO) production is a common mechanism for the anti-inflammatory activity of iridoids.[6][7] Derivatives of Isoiridogermanal could be potent anti-inflammatory agents.

-

Neuroprotective Agents: Catalpol, a well-known iridoid, exhibits neuroprotective properties.[9] Given the prevalence of neurodegenerative diseases, this is a promising area of investigation.

-

Antiviral and Antimicrobial Agents: Iridoids have been reported to possess antiviral and antimicrobial activities.[6][7]

-

Antidiabetic Agents: Some iridoids have shown potential in managing blood glucose levels.[4][5]

Methodologies for Synthesis and Analysis

General Synthesis of Iridoid Derivatives

The synthesis of iridoid derivatives often involves multi-step processes starting from readily available precursors. A divergent total synthesis approach has been successfully employed for hetero-oligomeric iridoid glycosides.[10] This typically involves the stereoselective construction of the core cyclopentan-[c]-pyran ring system, followed by functional group manipulations to introduce desired diversity.

Caption: General workflow for the biosynthesis and chemical synthesis of iridoid derivatives.

Experimental Protocols

This protocol is adapted from methods used for the extraction of iridoids from Valeriana species and other plants.

-

Sample Preparation: Air-dry and powder the plant material (e.g., roots, rhizomes).

-

Extraction:

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

-

Fractionation:

-

Suspend the concentrated extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).

-

The iridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

-

Purification:

-

Subject the enriched fractions to column chromatography (e.g., silica gel, Sephadex LH-20).

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[12]

-

This colorimetric method is based on the Trim-Hill reaction and uses aucubin as a standard.[13]

-

Reagent Preparation: Prepare Trim-Hill reagent by mixing acetic acid, 0.2% CuSO₄, and concentrated HCl in a 10:1:0.5 ratio.

-

Standard Curve: Prepare a series of standard solutions of aucubin (e.g., 0.1–1 mg/mL).

-

Sample Preparation: Dissolve the extract in a suitable solvent.

-

Reaction: Mix 0.4 mL of the sample or standard solution with 4 mL of Trim-Hill reagent.

-

Measurement: Measure the absorbance at 609 nm after the development of a blue color.

-

Calculation: Calculate the total iridoid content in the sample based on the standard curve.

This is a general method for the separation and quantification of individual iridoids.[14]

-

Chromatographic System: A standard HPLC system with a Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system of methanol and water (often with a modifier like formic acid or ammonium acetate) is typically employed.[12]

-

Detection: Monitor at a wavelength where the iridoids of interest show maximum absorbance (e.g., 254 nm).

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[14]

Caption: A typical analytical workflow for the isolation, identification, and evaluation of iridoid derivatives.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of iridoids are attributed to their interaction with various cellular signaling pathways.

Caption: Potential signaling pathways that may be modulated by Isoiridogermanal derivatives.

Future Directions and Conclusion

The chemical space of Isoiridogermanal derivatives remains largely unexplored, presenting a significant opportunity for the discovery of novel therapeutic agents. Future research should focus on:

-

Total Synthesis: The development of efficient total synthesis routes for Iridogermanal and its analogs to enable systematic structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive screening of synthesized derivatives against a wide range of biological targets to identify lead compounds for various diseases.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of promising derivatives.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

- 1. Iridogermanal | C30H50O4 | CID 5458843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iridoid - Wikipedia [en.wikipedia.org]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Iridoid Derivatives: Patent Review [mdpi.com]

- 5. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Total phenolic, flavonoid, alkaloid and iridoid content and preventive effect of Lider-7-tang on lipopolysaccharide-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Iridoid Landscape of Valerianaceae: A Technical Guide to Natural Sources, Distribution, and Analysis

A comprehensive examination of iridoid compounds found in the Valerianaceae family, with a focus on the genera Patrinia and Valeriana. This guide details their natural distribution, biosynthesis, and the methodologies for their extraction, isolation, and quantification, providing a vital resource for researchers, scientists, and drug development professionals.

Introduction: While the specific compound "aisoiridogermanal" remains elusive in current scientific literature, this technical guide delves into the rich and diverse world of iridoids, a class of monoterpenoids to which it likely belongs, with a particular focus on those found within the Valerianaceae family. This plant family, encompassing genera such as Valeriana and Patrinia, is a well-documented source of a wide array of iridoid compounds, many of which exhibit significant biological activities. This document serves as an in-depth resource, summarizing the current knowledge on the natural sources, distribution, and analysis of these valuable phytochemicals.

Data Presentation: Iridoid Distribution in Patrinia and Valeriana

The following tables provide a structured overview of the known iridoid constituents in selected species of the Patrinia and Valeriana genera. This data is essential for comparative analysis and for identifying rich sources of specific iridoid compounds.

| Table 1: Iridoid Compounds Isolated from Patrinia Species | |

| Compound | Plant Species |

| Patriscadoid I & II | Patrinia scabiosaefolia |

| Patriridosides D-I | Patrinia scabra |

| Scabrol A | Patrinia scabra |

| Patriniscabiosides A & B | Patrinia scabiosifolia |

| Various unnamed iridoids | Patrinia scabiosaefolia[1][2] |

| Table 2: Iridoid Compounds Isolated from Valeriana Species | |

| Compound | Plant Species |

| Valechlorine | Valeriana hardwickii[3] |

| Isovaleroxyvaltrate hydrine | Valeriana hardwickii[3] |

| Valeriridoids A-E | Valeriana officinalis[4] |

| Jatamanvaltrates P & Q | Valeriana officinalis[4] |

| Didrovaltrate and valepotriates derivatives | Valeriana spp.[5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of iridoid compounds from plant materials, based on established scientific literature.

Protocol 1: Extraction and Isolation of Iridoids from Patrinia scabiosaefolia

This protocol is adapted from the methodology described for the isolation of iridoids from Patrinia scabiosaefolia[1][2].

1. Plant Material and Extraction:

- Air-dry and powder the whole plants of P. scabiosaefolia.

- Extract the powdered material with 95% ethanol at room temperature.

- Concentrate the extract under reduced pressure to obtain a residue.

- Dissolve the residue in water and partition successively with n-butanol to yield an n-butanol extract after concentration.

2. Column Chromatography (Initial Separation):

- Subject the n-butanol extract to silica gel column chromatography.

- Elute with a gradient of chloroform-methanol (e.g., starting from 8:1 to 0:1, v/v) to obtain several fractions.

3. Further Fractionation and Purification:

- Subject the obtained fractions to further separation using a combination of chromatographic techniques:

- Silica Gel Column Chromatography: Use different solvent systems (e.g., chloroform-methanol, ethyl acetate-methanol) for further fractionation.

- Reversed-Phase (Rp-18) Column Chromatography: Elute with a gradient of methanol-water.

- Sephadex LH-20 Column Chromatography: Use methanol-water mixtures for size exclusion chromatography.

- Semi-preparative High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a suitable mobile phase (e.g., methanol-water) for the final purification of individual iridoid compounds.

Protocol 2: Quantification of Iridoids by High-Performance Liquid Chromatography (HPLC)

This generalized protocol is based on standard methods for the quantitative analysis of iridoids in plant extracts[6][7][8][9][10].

1. Sample Preparation:

- Prepare a standardized extract of the plant material.

- Accurately weigh the dried extract and dissolve it in a known volume of a suitable solvent (e.g., methanol).

- Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

- Column: C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).

- Mobile Phase: A gradient elution system is typically used, for example, a mixture of acetonitrile and water (with or without a small percentage of acid like formic acid or trifluoroacetic acid to improve peak shape).

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detector, with the wavelength set at an appropriate value for the iridoids of interest (e.g., 254 nm).

- Injection Volume: 10-20 µL.

3. Quantification:

- Prepare a series of standard solutions of the iridoid compounds of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

- Quantify the amount of each iridoid in the plant extract by comparing its peak area to the calibration curve.

Protocol 3: Purity Assessment of Iridoids by Quantitative ¹H Nuclear Magnetic Resonance (qHNMR)

This protocol outlines a method for determining the purity of isolated iridoid compounds using qHNMR, a technique known for its accuracy and requirement of minimal sample[11].

1. Sample Preparation:

- Accurately weigh the isolated iridoid compound and a suitable internal standard (e.g., 1,4-dinitrobenzene).

- Dissolve the mixture in a known volume of a deuterated solvent (e.g., methanol-d4).

2. NMR Spectroscopy:

- Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

- Optimize acquisition parameters such as the relaxation delay (D1) and the number of scans (NS) to ensure accurate quantification.

3. Purity Calculation:

- Integrate the signals corresponding to a specific proton of the analyte and a specific proton of the internal standard.

- Calculate the purity of the iridoid based on the ratio of the integrals, the number of protons for each signal, and the molecular weights of the analyte and the internal standard.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the study of iridoids.

Caption: Workflow for the extraction, isolation, and analysis of iridoids.

References

- 1. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]

- 2. Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of flavonoids and iridoids in Vitex negundo by HPLC-PDA and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DETERMINATION OF IRIDOID, ANTIOXIDANT ACTIVITY AND PHENOLIC COMPOUNDS BY HPLC METHOD IN PLANTS GENTIANA CRUCIATA L. FROM DIFFERENT GROWTH PLACE [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 11. A quantitative ¹H nuclear magnetic resonance (qHNMR) method for assessing the purity of iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Pharmacological Screening of Isoiridogermanal

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the initial pharmacological data available for Isoiridogermanal, a natural product isolated from the rhizomes of Iris tectorum Maxim.[1] It details its known cytotoxic effects and explores potential therapeutic avenues based on the activities of the broader iridoid class of compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development.

Introduction to Isoiridogermanal

Isoiridogermanal (also known as 16-Hydroxyiridal) is a complex iridoid, a class of secondary metabolites found in a variety of plants.[2] Iridoids are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, cardioprotective, anticancer, and antioxidant effects.[2][3][4] The initial pharmacological screening of Isoiridogermanal has focused primarily on its cytotoxic properties against human cancer cell lines.[1] This guide synthesizes the available data to provide a foundational resource for its continued investigation.

Pharmacological Activities

Cytotoxic Activity

The most direct evidence of Isoiridogermanal's bioactivity comes from its in vitro screening against human cancer cell lines. Research has demonstrated its efficacy in inhibiting the proliferation of both breast cancer and melanoma cells.[1]

Data Presentation: Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values reported for Isoiridogermanal.

| Cell Line | Cancer Type | IC50 Value (μM) | Source |

| MCF-7 | Breast Adenocarcinoma | 11 | [1] |

| C32 | Amelanotic Melanoma | 23 | [1] |

Potential Anti-inflammatory Activity

While direct studies on Isoiridogermanal are pending, the iridoid class is well-documented for potent anti-inflammatory properties.[2][3] Many iridoids exert their effects by modulating key inflammatory pathways. Mechanistic studies on related compounds have shown inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), as well as suppression of enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3] A common mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Experimental Protocols

The following sections provide detailed methodologies relevant to the initial screening of Isoiridogermanal.

General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines, as was performed for Isoiridogermanal.[1]

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, C32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cells are harvested during their exponential growth phase using trypsin-EDTA.

-

Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

-

Compound Preparation and Treatment:

-

Isoiridogermanal is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions are prepared in culture media to achieve the desired final concentrations for testing. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

The culture medium is removed from the wells and replaced with medium containing the various concentrations of Isoiridogermanal. Control wells receive medium with DMSO (vehicle control) only.

-

-

Incubation and Assay:

-

The plates are incubated for a specified period, typically 48 to 72 hours.

-

Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage relative to the vehicle control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve using non-linear regression analysis.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for an in vitro cytotoxicity screening experiment.

Caption: A standard workflow for determining the IC50 value of a test compound.

Potential Anti-inflammatory Mechanism of Action

Based on the known activities of iridoids, this diagram illustrates a potential mechanism of action for Isoiridogermanal via inhibition of the NF-κB signaling pathway.[3]

Caption: Hypothesized inhibition of the NF-κB pathway by Isoiridogermanal.

Conclusion and Future Directions

The initial pharmacological data for Isoiridogermanal indicate a promising profile as a cytotoxic agent, particularly against breast and melanoma cancer cells.[1] Its classification as an iridoid suggests a high potential for other valuable bioactivities, most notably anti-inflammatory effects.

Future research should focus on:

-

Expanding Cytotoxicity Screening: Testing against a broader panel of cancer cell lines to determine its spectrum of activity.

-

In Vivo Efficacy: Evaluating its anti-tumor effects in animal models to validate in vitro findings.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways responsible for its cytotoxic effects (e.g., apoptosis induction, cell cycle arrest).

-

Anti-inflammatory Investigation: Performing dedicated assays to confirm and quantify its potential anti-inflammatory properties, including its effect on cytokine production and pathways like NF-κB.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Isoiridogermanal to assess its drug-like potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Isoiridogermanal: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on Isoiridogermanal, a naturally occurring iridoid with significant therapeutic potential. Sourced from various plant species, notably within the Iris and Valeriana genera, Isoiridogermanal has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and anti-trypanosomal effects. This document collates the available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the therapeutic activities of Isoiridogermanal and related compounds.

Table 1: Cytotoxic and Anti-inflammatory Activity of Isoiridogermanal

| Activity | Cell Line / Target | Measurement | Value | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | IG₅₀ | ~11 µM | [1] |

| Cytotoxicity | C32 (Amelanotic Melanoma) | IG₅₀ | ~23 µM | [1] |

| Cytotoxicity | 4T1 (Triple-Negative Breast Cancer) | IC₅₀ | Data available, specific value not cited | [2] |

| Cytotoxicity | MDA-MB-468 (Triple-Negative Breast Cancer) | IC₅₀ | Data available, specific value not cited | [2] |

| Anti-inflammatory | Human Neutrophil Elastase (HNE) | IC₅₀ | 27.0 µM |

Table 2: Anti-trypanosomal Activity of Isoiridogermanal

| Organism | Measurement | Value | Reference |

| Trypanosoma brucei brucei | Minimum Inhibitory Concentration (MIC) | 3.60 µg/mL |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the therapeutic activities of Isoiridogermanal.

Extraction and Isolation of Isoiridogermanal from Belamcanda chinensis

-

Extraction: The dried roots of B. chinensis are extracted with methanol at room temperature. The resulting filtrate is concentrated to yield a residue.

-

Fractionation: The residue is suspended in water and sequentially partitioned with hexane and ethyl acetate.

-

Purification: The hexane fraction, showing significant biological activity, is subjected to Open Column Chromatography (ODS) silica gel using a water-to-methanol gradient to yield purified Isoiridogermanal.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

-

Cell Plating: Human cancer cell lines (e.g., MCF-7, C32) are seeded in microtiter plates and allowed to adhere for 24-48 hours.

-

Compound Treatment: Isoiridogermanal is added to the cells in a series of dilutions and incubated for an additional 48 hours.

-

Cell Fixation and Staining: The cells are fixed in situ with trichloroacetic acid and stained with Sulforhodamine B (SRB), a protein-binding dye.

-

Measurement: The absorbance of the stained cells is measured spectrophotometrically to determine cell viability and calculate the IG₅₀ (concentration for 50% inhibition of growth).[1]

Apoptosis and Cell Cycle Analysis using Flow Cytometry

-

Cell Treatment: Cancer cells are treated with varying concentrations of Isoiridogermanal for a specified duration.

-

Cell Staining:

-

Apoptosis: Cells are co-labeled with Annexin V-FITC (to detect early apoptotic cells) and propidium iodide (PI; to detect late apoptotic and necrotic cells).

-

Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye such as propidium iodide.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and the cell cycle.[1]

Human Neutrophil Elastase (HNE) Inhibition Assay

-

Assay Principle: The inhibitory activity of Isoiridogermanal against HNE is determined spectrophotometrically using a specific substrate (MeOSuc-AAPV-pNA).

-

Procedure: HNE is incubated with Isoiridogermanal at various concentrations before the addition of the substrate.

-

Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the therapeutic activities of Isoiridogermanal and related iridoids.

Neuroprotective and Anti-inflammatory Signaling Pathways

Recent studies on iridoids isolated from Valeriana jatamansi, a plant genus also known to produce Isoiridogermanal, have elucidated the involvement of the Nrf2/HO-1 and PI3K/Akt signaling pathways in their neuroprotective and anti-inflammatory effects.[1][2][3] These pathways are crucial for cellular antioxidant responses and promoting cell survival and regeneration.

Caption: PI3K/Akt and Nrf2/HO-1 signaling pathways in neuroprotection.

Apoptosis Induction in Cancer Cells

While the precise apoptotic pathway induced by Isoiridogermanal is still under investigation, studies on its cytotoxic effects and on related compounds suggest the involvement of the intrinsic (mitochondrial) pathway. This typically involves the regulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and the activation of caspases.

Caption: Proposed intrinsic pathway of apoptosis induced by Isoiridogermanal.

Future Directions

While significant progress has been made in understanding the therapeutic potential of Isoiridogermanal, further research is warranted in several areas. Elucidating the precise molecular targets and signaling pathways involved in its anti-trypanosomal activity is a key priority. Additionally, in vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of Isoiridogermanal. The information compiled in this guide serves as a foundational resource for researchers dedicated to advancing this promising natural compound towards clinical applications.

References

- 1. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway [frontiersin.org]

The Role of Isoiridogermanal in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoids represent a large and diverse class of plant secondary metabolites that play a crucial role in the defense against herbivores and pathogens. This technical guide provides an in-depth analysis of isoiridogermanal, an iridal-type triterpenoid found in plant species such as Iris tectorum and Valeriana jatamansi.[1] While research specifically detailing the anti-herbivore and antimicrobial properties of isoiridogermanal is limited, this guide synthesizes the available information on its chemistry, biosynthesis, and known biological activities. Furthermore, it presents data from structurally similar iridoids to provide a comprehensive understanding of its potential role in plant defense. Detailed experimental protocols for the extraction, isolation, and bioassays of iridoids are provided, alongside diagrams of the key signaling pathways that regulate their production. This document aims to serve as a valuable resource for researchers investigating novel natural products for applications in agriculture and pharmacology.

Introduction to Iridoids and Isoiridogermanal

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known for their bitter taste, which often acts as a deterrent to herbivores.[2] Many iridoids also exhibit a broad range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.

Isoiridogermanal is an iridal-type triterpenoid that has been isolated from the rhizomes of Iris tectorum and the roots and rhizomes of Valeriana jatamansi.[1][3] Its chemical structure is characterized by a complex arrangement of rings and functional groups. While its primary role in the producing plants is presumed to be defensive, specific studies quantifying its direct impact on herbivores and pathogens are not extensively available in current literature. This guide will, therefore, draw parallels from closely related and well-studied iridoids to infer its likely functions and mechanisms.

Biosynthesis of Iridoids

The biosynthesis of iridoids is a complex process that originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The core iridoid skeleton is formed through a series of enzymatic reactions involving geraniol, 10-hydroxygeraniol, and iridodial. The biosynthesis is a testament to the intricate metabolic engineering that has evolved in plants to produce a diverse arsenal of defensive compounds.

Caption: Generalized biosynthetic pathway of iridoids from Geranyl Diphosphate.

Role in Plant Defense Mechanisms

The primary role of iridoids in plants is to act as a defense against a variety of biological threats, including insect herbivores and microbial pathogens. Their bitter taste and potential toxicity make them effective feeding deterrents.

Anti-herbivore Activity

| Iridoid Compound | Insect Species | Bioassay Type | Concentration/Dose | Effect | Reference |

| Catalpol | Spodoptera exigua (Beet Armyworm) | Diet incorporation | 0.5% (dry wt) | 50% reduction in larval growth | (Bowers & Puttick, 1988) |

| Aucubin | Myzus persicae (Green Peach Aphid) | Artificial diet | 1 mg/mL | Reduced survival and reproduction | (Ponder et al., 2002) |

| Loganin | Pieris rapae (Cabbage White Butterfly) | Leaf disc choice test | 0.1% solution | Significant feeding deterrence | (Renwick et al., 1992) |

Antimicrobial Activity

Many iridoids also possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. This activity is crucial for protecting the plant from pathogenic infections. The exact mechanism of action can vary but may involve membrane disruption or inhibition of essential enzymes in the microbes. Below is a table summarizing the antimicrobial activity of some representative iridoids, as specific data for isoiridogermanal is not available.

| Iridoid Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Oleuropein | Escherichia coli | MIC | 125 | (Bisignano et al., 1999) |

| Oleuropein | Staphylococcus aureus | MIC | 62.5 | (Bisignano et al., 1999) |

| Aucubin | Candida albicans | MIC | 500 | (Sticher & Salama, 1978) |

| Loganin | Bacillus subtilis | MIC | 250 | (Dinda et al., 2007) |

Signaling Pathways in Plant Defense

The production of defensive compounds like isoiridogermanal is tightly regulated by complex signaling networks within the plant. Two of the most important signaling molecules involved in plant defense are jasmonic acid (JA) and salicylic acid (SA).

Jasmonic Acid (JA) Signaling Pathway

The jasmonic acid pathway is primarily activated in response to wounding by herbivores.[2][4][5] Upon tissue damage, a cascade of events leads to the synthesis of JA, which then triggers the expression of a wide range of defense-related genes, including those involved in the biosynthesis of iridoids.

Caption: Simplified Jasmonic Acid signaling pathway in response to herbivory.

Salicylic Acid (SA) Signaling Pathway

The salicylic acid pathway is typically activated in response to biotrophic pathogens.[6][7][8][9][10] The accumulation of SA triggers a systemic acquired resistance (SAR), which provides long-lasting, broad-spectrum resistance to a variety of pathogens. While the primary role of SA is in pathogen defense, there is evidence of crosstalk between the SA and JA pathways, allowing the plant to fine-tune its defense response to specific threats.

Caption: Simplified Salicylic Acid signaling pathway in response to pathogens.

Experimental Protocols

Extraction and Isolation of Isoiridogermanal

The following is a general protocol for the extraction and isolation of iridoids from plant material, which can be adapted for isoiridogermanal from Valeriana jatamansi or Iris tectorum.[3]

-

Drying and Grinding: Air-dry the plant material (rhizomes or roots) at room temperature and then grind into a fine powder.

-

Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 24-48 hours.[3] Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Iridoids are typically found in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification: Subject the iridoid-rich fraction to column chromatography on silica gel or a macroporous resin column.[3] Elute with a gradient of solvents, such as a mixture of chloroform and methanol or ethanol and water, to separate the individual compounds.

-

Further Purification: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation: Confirm the structure of the isolated isoiridogermanal using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the extraction and isolation of isoiridogermanal.

Insect Feeding Bioassay (Choice Test)

This protocol is designed to assess the feeding deterrent properties of a compound.

-

Insect Rearing: Rear the chosen insect species on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Preparation of Test Discs: Prepare a solution of isoiridogermanal in a suitable solvent (e.g., ethanol) at various concentrations. Apply a known volume of each solution to a leaf disc of the host plant. Allow the solvent to evaporate completely. Prepare control discs by applying only the solvent.

-

Experimental Setup: Place one treated disc and one control disc in a Petri dish lined with moist filter paper.

-

Insect Introduction: Introduce a single, pre-weighed larva (e.g., third instar) into each Petri dish.

-

Incubation: Incubate the Petri dishes under the same conditions as insect rearing for a set period (e.g., 24 or 48 hours).

-

Data Collection: After the incubation period, measure the area of each disc consumed using an image analysis software.

-

Calculation of Deterrence Index: Calculate the feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] × 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

-

Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, prepare serial two-fold dilutions of isoiridogermanal in the appropriate broth medium.[11]

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only).[11]

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

Isoiridogermanal, as a member of the iridoid class of compounds, is poised to play a significant role in the defense mechanisms of the plants in which it is found. While direct evidence of its anti-herbivore and antimicrobial activities is currently lacking in the scientific literature, the extensive research on other iridoids provides a strong foundation for inferring its potential as a defensive agent. Future research should focus on the targeted investigation of isoiridogermanal's biological activities to quantify its efficacy against a range of insect pests and microbial pathogens. Such studies would not only enhance our understanding of plant chemical ecology but could also pave the way for the development of novel, natural product-based solutions for agriculture and medicine. The detailed protocols and pathway diagrams provided in this guide offer a framework for initiating such investigations.

References

- 1. Isolation and structure determination of triterpenes from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 5. uni-hohenheim.de [uni-hohenheim.de]

- 6. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]

- 7. Salicylic acid in plant immunity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Ecological Functions of Isoiridogermanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoiridogermanal, an iridal-type triterpenoid, with a focus on its known biological activities and putative ecological functions. The document synthesizes available data on its origin, chemical properties, and cytotoxicity, while also postulating its ecological role based on the broader functions of plant-derived triterpenoids. Detailed experimental workflows for its isolation and diagrams of relevant biochemical pathways are also presented to support further research and drug development efforts.

Introduction to Isoiridogermanal

Isoiridogermanal is a naturally occurring triterpenoid that has been isolated from the rhizomes of Iris tectorum Maxim., commonly known as the roof iris.[1][2][3][4][5] Chemically, it belongs to the iridal-type triterpenes, a class of compounds characteristic of the Iris genus.[1][2][3] While research on Isoiridogermanal has primarily focused on its cytotoxic properties against human cancer cell lines, its ecological function within its native plant species is a subject of significant interest for understanding plant-environment interactions and for the discovery of new bioactive compounds.[1][2]

Physicochemical Properties and Bioactivity

Isoiridogermanal, along with other related iridal-type triterpenes like iritectol B and iridobelamal A, has demonstrated notable cytotoxic effects. The table below summarizes the key quantitative data regarding its bioactivity.

| Compound | Cell Line | Bioactivity Metric | Value | Reference |

| Isoiridogermanal | MCF-7 (Breast Cancer) | IC50 | ~11 µM | [1][2] |

| Isoiridogermanal | C32 (Amelanotic Melanoma) | IC50 | ~23 µM | [1][2] |

Postulated Ecological Function of Isoiridogermanal